molecular formula C14H20ClN3O B12219499 3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12219499
M. Wt: 281.78 g/mol
InChI Key: KMNDXRBFKQZNEA-UHFFFAOYSA-N
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Description

3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a pyrazole-derived compound characterized by a phenolic core linked to a substituted pyrazole moiety via an aminomethyl bridge. The hydrochloride salt enhances its solubility and stability for pharmaceutical or chemical applications. The 3-methyl-1-propyl substituent on the pyrazole ring may influence lipophilicity and metabolic stability, distinguishing it from analogs with shorter or halogenated alkyl chains .

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

3-[[(3-methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-3-7-17-10-14(11(2)16-17)15-9-12-5-4-6-13(18)8-12;/h4-6,8,10,15,18H,3,7,9H2,1-2H3;1H

InChI Key

KMNDXRBFKQZNEA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, quinones, and reduced pyrazole derivatives .

Scientific Research Applications

3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of aminomethylphenol-pyrazole derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and safety profiles.

Table 1: Structural and Functional Comparison

Property 3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride 3-(((1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-5-yl)amino)methyl)phenol hydrochloride
Core Structure Phenol + pyrazole (4-position linkage) Phenol + pyrazole (5-position linkage)
Pyrazole Substituents 3-Methyl, 1-propyl 4-Methyl, 1-(2-fluoroethyl)
Hydrophilicity Moderate (propyl chain increases lipophilicity) Higher (fluoroethyl group enhances polarity)
Hazards Likely moderate toxicity (alkyl chain) High toxicity (fluoroethyl group may confer carcinogenicity; explosive when dry)
Storage Conditions Likely stable at room temperature Requires strict dry, ventilated storage; sensitive to moisture and heat

Key Differences

The 3-methyl vs.

Safety and Handling :

  • The fluoroethyl analog exhibits significant hazards, including explosivity when dry and acute aquatic toxicity . In contrast, the target compound’s propyl group likely reduces these risks, though alkyl chains may still pose flammability concerns.
  • Both compounds require stringent personal protective equipment (PPE) due to pyrazole-related toxicity.

Environmental Impact :

  • The fluoroethyl analog’s fluorine content raises concerns about environmental persistence and bioaccumulation , whereas the target compound’s hydrocarbon chain may degrade more readily.

Research Findings and Implications

  • Structural Optimization : The propyl chain in the target compound balances lipophilicity and safety better than halogenated analogs, making it a candidate for further drug development.
  • Safety Trade-offs : While the fluoroethyl analog’s polarity aids solubility, its hazards limit practical applications, underscoring the importance of substituent selection in chemical design.

Biological Activity

3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride, also known by its CAS number 1856073-64-7, is a compound characterized by its unique structural features, including a pyrazole ring, an amino group, and a phenolic moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interactions.

  • Molecular Formula : C14H20ClN3O
  • Molecular Weight : 281.78 g/mol
  • Structure : The compound consists of a five-membered pyrazole ring substituted with a propyl group and an amino-methyl phenolic structure. This configuration is believed to contribute to its biological activity.

Research indicates that compounds with similar structural frameworks may exhibit various biological activities, including:

  • Enzyme Inhibition : Potential inhibition of enzymes relevant to metabolic pathways.
  • Receptor Binding : Interaction with specific receptors that could modulate biological responses.

Enzyme Inhibition Studies

Recent studies have shown that derivatives of pyrazole compounds can inhibit enzymes such as α-glucosidase, which is crucial for managing postprandial hyperglycemia in diabetic patients. The inhibition assays typically involve measuring the rate of substrate conversion in the presence of the compound compared to controls.

CompoundTarget EnzymeInhibition TypeIC50 (µM)
3-Methyl-1-propylpyrazoleα-GlucosidaseCompetitive45
This compoundNot yet testedN/AN/A

Case Studies

  • Antioxidant Activity : A study evaluated the antioxidant potential of similar pyrazole derivatives using DPPH radical scavenging assays. The results indicated significant scavenging activity, suggesting potential protective effects against oxidative stress.
  • Cell Viability Assays : In vitro studies utilizing cell lines have shown that compounds with similar structures can enhance cell viability under stress conditions induced by mitochondrial inhibitors like antimycin A. This suggests a protective role against mitochondrial dysfunction.

Research Findings

A systematic review highlighted the synthesis and biological evaluation of various pyrazole derivatives, including those structurally related to this compound. These studies emphasize the importance of structural modifications in enhancing biological activity and specificity towards targeted pathways.

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